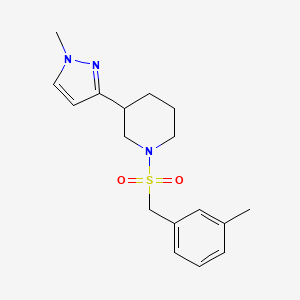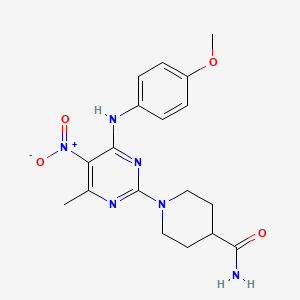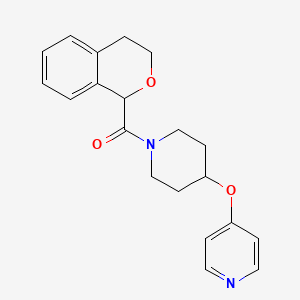
Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, or IPPM, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. IPPM is a small molecule that has been synthesized and studied for its potential use as a drug candidate. It has been shown to have a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. In
Aplicaciones Científicas De Investigación
Supramolecular Chemistry
Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone and its analogs have been studied for their crystal structures to understand their supramolecular interactions. For example, in the co-crystal of isophthalic acid and a related compound, molecules are connected into supramolecular chains by O—H⋯N hydrogen bonding. These chains aggregate into layers oriented parallel to the ac plane by C—H⋯O interactions (Murray, Biros, & Laduca, 2014).
Organic Synthesis and Structural Analysis
Research on isochroman derivatives includes the synthesis and characterization of new structures. Novel isomorphous structures have been synthesized to study their extensive disorder and how it affects the description of structures. Such studies contribute to the understanding of molecular isomorphism and its challenges during data-mining procedures (Swamy et al., 2013).
Antimicrobial Activity
Certain derivatives of Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone have been synthesized and tested for antimicrobial activity. These compounds, particularly those containing a methoxy group, have shown high antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Bioactive Heterocycles
The synthesis of bioactive heterocycles involves the preparation of compounds for potential therapeutic applications. For instance, the synthesis and antiproliferative activity evaluation of a novel heterocycle has been conducted, highlighting the importance of heterocyclic compounds in medicinal chemistry (Prasad et al., 2018).
Propiedades
IUPAC Name |
3,4-dihydro-1H-isochromen-1-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-20(19-18-4-2-1-3-15(18)9-14-24-19)22-12-7-17(8-13-22)25-16-5-10-21-11-6-16/h1-6,10-11,17,19H,7-9,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDUTDJVDPABDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3C4=CC=CC=C4CCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

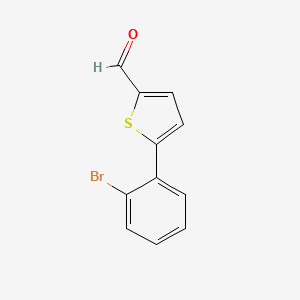
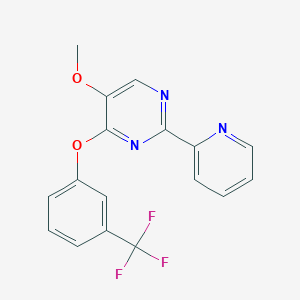
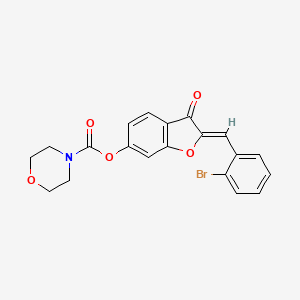
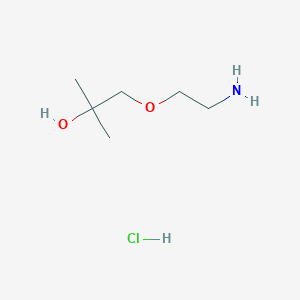
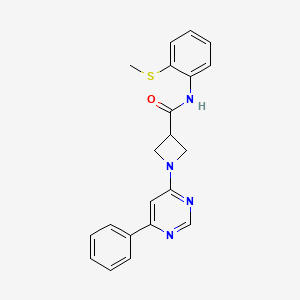
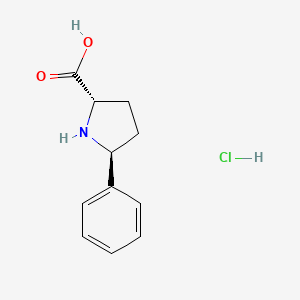
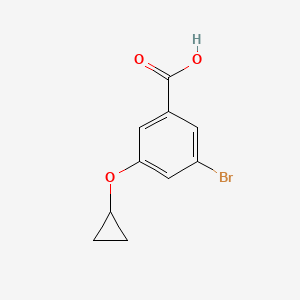
![Methyl 2-amino-2-[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2412554.png)
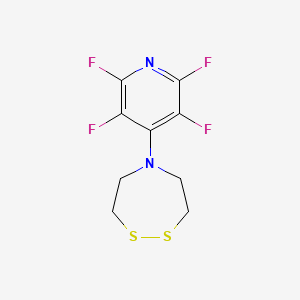
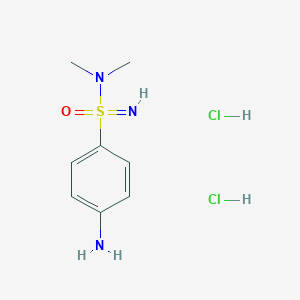
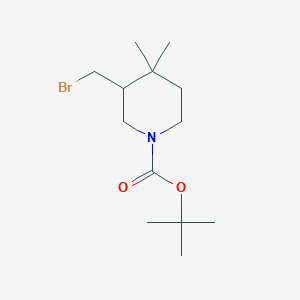
![2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2412560.png)
